molecular formula C5H10ClF4NO B1446941 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine hydrochloride CAS No. 1803607-46-6

2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine hydrochloride

Cat. No.: B1446941
CAS No.: 1803607-46-6
M. Wt: 211.58 g/mol
InChI Key: PRMSELKDACEACK-UHFFFAOYSA-N
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Description

“2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1803607-46-6 . It has a molecular weight of 211.59 and its IUPAC name is this compound . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 211.58 g/mol . It is a powder at room temperature . The density is 1.2±0.0 g/cm^3 , and the boiling point is 159.6±0.0 °C at 760 mmHg . The vapour pressure is 2.5±0.0 mmHg at 25°C , and the enthalpy of vaporization is 39.6±0.0 kJ/mol .

Scientific Research Applications

PFAS Removal and Environmental Safety

A critical review of current literature highlights the use of amine-containing sorbents, such as 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine hydrochloride, in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The efficiency of these aminated sorbents in PFAS control is attributed to electrostatic interactions, hydrophobic interactions, and sorbent morphology, suggesting a promising approach for treating municipal water and wastewater at low PFAS concentrations (Ateia et al., 2019).

Organic Compound Transformation

Research on novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones involves the reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid, illustrating the potential of compounds like this compound in synthesizing various intermediates with potential applications in medicinal chemistry and materials science (Issac & Tierney, 1996).

Adsorption Behavior in Environmental Applications

Studies on the adsorption behavior of perfluorinated compounds (PFCs) indicate that adsorbents with amine groups, potentially including this compound, exhibit high adsorption capacities for PFCs. This is particularly important for removing harmful PFCs from water, showcasing the environmental applications of amine-functionalized compounds in purifying water sources (Du et al., 2014).

Catalysis and CO2 Capture

Amine-functionalized metal–organic frameworks (MOFs) are highlighted for their potential applications in catalysis and CO2 capture, benefiting from the strong interaction between CO2 and basic amino functionalities. This suggests compounds like this compound could be integral in designing next-generation materials for environmental management and sustainable technologies (Lin, Kong, & Chen, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety information, please refer to the MSDS .

Properties

IUPAC Name

2-(2,2,3,3-tetrafluoropropoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F4NO.ClH/c6-4(7)5(8,9)3-11-2-1-10;/h4H,1-3,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMSELKDACEACK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(C(F)F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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